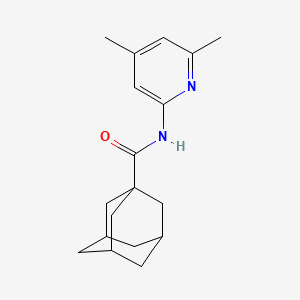![molecular formula C16H14N4O B5018549 N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide](/img/structure/B5018549.png)
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide (MPN) is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MPN is a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, which is involved in the regulation of cellular metabolism and energy homeostasis.
Wirkmechanismus
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide inhibits NAMPT, which is involved in the regulation of cellular metabolism and energy homeostasis. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor for the synthesis of NAD+. NAD+ is an important coenzyme involved in several cellular processes such as DNA repair, metabolism, and cell signaling. Inhibition of NAMPT by this compound leads to a decrease in NAD+ levels, which in turn leads to a decrease in cellular metabolism and energy production.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound inhibits cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. This compound also improves glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. Additionally, this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide has several advantages for lab experiments. This compound is a small molecule that is easy to synthesize and can be administered orally or intravenously. This compound has also been shown to have low toxicity and can be used in vivo and in vitro experiments. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in some experiments. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide. One potential direction is to explore the use of this compound as a therapeutic agent in cancer treatment. This compound has been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer therapy. Another potential direction is to investigate the use of this compound in the treatment of metabolic disorders such as diabetes. This compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on cellular metabolism and energy homeostasis.
Synthesemethoden
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide can be synthesized through a multistep process, which involves the reaction of 2-methyl-4-(1H-pyrazol-3-yl)aniline with nicotinic acid. The reaction is catalyzed by phosphorus oxychloride and yields this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammatory disorders. This compound has been shown to inhibit cancer cell growth and induce apoptosis in several cancer cell lines. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[2-methyl-4-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-9-12(15-6-8-18-20-15)4-5-14(11)19-16(21)13-3-2-7-17-10-13/h2-10H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNMIXVGBBWVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NN2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5018466.png)
![8-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018474.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5018481.png)
![(4-methoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5018487.png)

![5-(3-bromobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5018511.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5018527.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5018534.png)
![4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5018535.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-methyl-4-nitrobenzamide](/img/structure/B5018546.png)
![2-(3-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5018550.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-2-quinoxalinyl)methyl]methanamine](/img/structure/B5018555.png)
![ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5018568.png)
![4-{[5-(4-allyl-2-methoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B5018570.png)